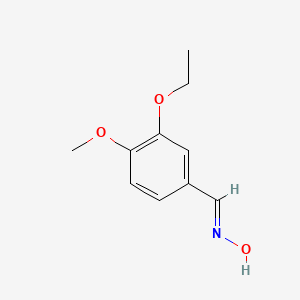

3-Ethoxy-4-methoxybenzaldehyde oxime

Description

Significance of Oxime Derivatives in Contemporary Chemical Sciences

Oxime derivatives, characterized by the R¹R²C=NOH functional group, are a versatile class of organic compounds that have garnered considerable attention across various scientific disciplines. Their importance stems from their utility as synthetic intermediates, their role in the development of functional materials, and their diverse biological activities. Oximes serve as precursors for a wide range of nitrogen-containing compounds and are pivotal in the synthesis of pharmaceuticals and agrochemicals.

Overview of Aromatic Oximes in Organic Synthesis and Functional Materials

Aromatic oximes, where the C=NOH group is attached to an aromatic ring, are particularly significant in organic synthesis. They are frequently used in the synthesis of heterocycles and as protecting groups for aldehydes and ketones. Furthermore, the unique electronic and structural properties of aromatic oximes have led to their investigation in the field of functional materials, including polymers and molecular sensors. Some studies have also explored the potential antimicrobial and antifungal properties of substituted benzaldehyde (B42025) oximes, highlighting their relevance in medicinal chemistry.

Specific Research Importance of 3-Ethoxy-4-methoxybenzaldehyde (B45797) Oxime

The primary research importance of 3-Ethoxy-4-methoxybenzaldehyde oxime lies in its role as a crucial intermediate in the synthesis of the pharmaceutical compound Apremilast. pharmaffiliates.com Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of certain inflammatory conditions. The synthesis of Apremilast necessitates the use of this compound, making the efficient and well-characterized production of this oxime a topic of interest in medicinal and process chemistry.

Scope and Objectives of Research on the Chemical Compound

Research on this compound is primarily driven by the following objectives:

To develop efficient and scalable synthetic routes for its preparation, often starting from readily available precursors like ethyl vanillin (B372448). chemicalbook.com

To thoroughly characterize the compound to ensure its purity and suitability for use in multi-step pharmaceutical syntheses.

To investigate its reactivity and potential applications beyond its current role as a synthetic intermediate.

Detailed Research Findings

Chemical Structure and Properties

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | (E)-3-Ethoxy-4-methoxybenzaldehyde oxime |

| CAS Number | 1956-36-1 |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C=NO)OC |

Data sourced from multiple chemical databases.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oximation of its corresponding aldehyde, 3-Ethoxy-4-methoxybenzaldehyde. This reaction involves treating the aldehyde with hydroxylamine (B1172632), usually in the form of hydroxylamine hydrochloride, in the presence of a base.

A common precursor for the aldehyde is ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). chemicalbook.com The synthesis of 3-Ethoxy-4-methoxybenzaldehyde from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) has also been reported, involving an ethylation reaction. google.com

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely available in publicly accessible literature. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics can be anticipated:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the oxime proton (-NOH), the methoxy (B1213986) group protons (-OCH₃), and the ethoxy group protons (-OCH₂CH₃). The aromatic protons would likely appear as a complex multiplet in the aromatic region of the spectrum. The oxime proton would be a broad singlet, and its chemical shift could be concentration-dependent. The methoxy and ethoxy protons would appear as a singlet and a quartet/triplet pair, respectively, in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the ten carbon atoms in the molecule. This would include signals for the aromatic carbons, the oxime carbon (C=N), the methoxy carbon, and the two carbons of the ethoxy group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the oxime group, typically in the region of 3100-3600 cm⁻¹. A peak corresponding to the C=N stretch would also be present, usually around 1620-1690 cm⁻¹. Other notable absorptions would include C-H stretches from the aromatic and aliphatic groups, and C-O stretching bands from the ether linkages.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (195.22 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as H₂O, NO, and fragments corresponding to the ethoxy and methoxy groups.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYXOGUMKIMTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001274842 | |

| Record name | Benzaldehyde, 3-ethoxy-4-methoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-36-1 | |

| Record name | Benzaldehyde, 3-ethoxy-4-methoxy-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-ethoxy-4-methoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Classical Oximation Reactions of Substituted Benzaldehydes

The conversion of substituted benzaldehydes to their corresponding oximes is a fundamental reaction in organic synthesis. This transformation typically involves the reaction of the aldehyde with hydroxylamine (B1172632) or its salts, most commonly hydroxylamine hydrochloride.

Reaction of 3-Ethoxy-4-methoxybenzaldehyde (B45797) with Hydroxylamine Hydrochloride

C₂H₅O(CH₃O)C₆H₃CHO + NH₂OH·HCl → C₂H₅O(CH₃O)C₆H₃CH=NOH + HCl + H₂O

While specific experimental data for this exact reaction is not extensively detailed in publicly available literature, the procedure is analogous to the well-established methods for the oximation of structurally similar aldehydes, such as vanillin (B372448). nih.govyoutube.com

Influence of Catalysts and Bases (e.g., Sodium Acetate (B1210297), Sodium Hydroxide (B78521), Potassium Carbonate, Triethylamine (B128534), Pyridine)

The oximation reaction is significantly influenced by the presence of bases or catalysts, which play a crucial role in neutralizing the hydrochloric acid liberated from hydroxylamine hydrochloride and in modulating the reaction pH to an optimal range for the nucleophilic attack.

Sodium Acetate: This weak base is commonly used to buffer the reaction mixture. It neutralizes the HCl generated, thereby liberating the free hydroxylamine, which is a more potent nucleophile. A typical procedure involves dissolving sodium acetate trihydrate in water before adding hydroxylamine hydrochloride and the aldehyde. youtube.com

Sodium Hydroxide: A strong base like sodium hydroxide can also be employed to neutralize the HCl. Its use can accelerate the reaction; however, careful control of stoichiometry is necessary to avoid potential side reactions associated with high pH.

Potassium Carbonate: This base has been shown to be effective in promoting oximation reactions, particularly in alcoholic solvents like methanol (B129727). The in situ generation of methoxide (B1231860) from the reaction of potassium carbonate with methanol can facilitate the formation of free hydroxylamine.

Triethylamine and Pyridine: These organic bases are also utilized in oximation reactions. Pyridine, for instance, can act as both a base and a solvent in certain synthetic protocols for the preparation of oxime esters. researchgate.net

The choice of base can impact the reaction rate and yield, and optimization is often required for a specific substrate. The following table summarizes the roles of common bases in oximation reactions.

| Base | Role in Oximation Reaction |

| Sodium Acetate | Acts as a buffer to maintain optimal pH and neutralizes HCl to generate free hydroxylamine. |

| Sodium Hydroxide | A strong base that effectively neutralizes HCl, potentially accelerating the reaction rate. |

| Potassium Carbonate | A versatile base, particularly effective in alcoholic solvents, that facilitates the liberation of hydroxylamine. |

| Triethylamine | An organic base used to neutralize acid and catalyze the reaction. |

| Pyridine | Functions as both a base and a solvent in certain oximation and subsequent esterification reactions. researchgate.net |

Solvent Systems and Reaction Conditions (Aqueous and Alcoholic Media)

The choice of solvent is critical for ensuring the solubility of reactants and for influencing the reaction rate and product isolation. Oximation reactions of substituted benzaldehydes are commonly carried out in aqueous or alcoholic media, or mixtures thereof.

Aqueous Media: Water is an environmentally benign solvent and is often used, especially when employing inorganic bases. For aldehydes with limited water solubility, a co-solvent may be necessary.

Alcoholic Media: Solvents such as ethanol (B145695) and methanol are frequently used. They are good solvents for both the aldehyde and the hydroxylamine salt. Reactions in alcoholic media are often performed under reflux to increase the reaction rate. For instance, the synthesis of vanillin oxime has been successfully carried out by refluxing the reactants in an aqueous ethanol solution. youtube.com

Reaction temperatures can range from room temperature to the reflux temperature of the chosen solvent, with reaction times varying from a few hours to overnight, depending on the reactivity of the aldehyde and the specific conditions employed.

Multi-Step Synthesis from Precursors

An alternative to the direct oximation of 3-ethoxy-4-methoxybenzaldehyde is a multi-step approach that begins with more readily available precursors. This route offers flexibility in introducing the desired functional groups sequentially.

Ethylation Strategies utilizing Isovanillin (B20041) and Haloalkanes

A common precursor for 3-ethoxy-4-methoxybenzaldehyde is isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthesis involves the ethylation of the hydroxyl group of isovanillin. This is typically achieved through a Williamson ether synthesis, where the phenoxide ion of isovanillin reacts with an ethylating agent.

Common ethylating agents include haloalkanes such as ethyl bromide or ethyl iodide. The reaction is carried out in the presence of a base to deprotonate the phenolic hydroxyl group. Various bases can be used, including sodium hydroxide and potassium hydroxide. prepchem.comgoogle.com

A specific example of this ethylation involves dissolving isovanillin in an aqueous solution of sodium hydroxide and then adding an ethylating agent like ethyl bromide. The reaction is often facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) fluoride (B91410) or benzyltriethylammonium chloride, to enhance the reaction rate and yield. google.com The reaction is typically stirred at room temperature for several hours. High yields of 3-ethoxy-4-methoxybenzaldehyde, often exceeding 90%, have been reported using these methods. prepchem.comgoogle.com

The table below presents data from a patent describing the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin using different bases and catalysts. google.com

| Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Sodium Hydroxide | Tetrabutylammonium Fluoride | Water | 25 | 4 | 96.1 | 99.9 |

| Sodium Hydroxide | Benzyltriethylammonium Chloride | Water | 25 | 4 | 94.8 | 99.9 |

| Potassium Carbonate | Tetrabutylammonium Fluoride | Water | 25 | 4 | 95.1 | 99.8 |

Sequential Aldehyde Formation and Oximation Reactions

Ethylation: Isovanillin + Haloalkane --(Base, Catalyst)--> 3-Ethoxy-4-methoxybenzaldehyde

Oximation: 3-Ethoxy-4-methoxybenzaldehyde + Hydroxylamine Hydrochloride --(Base)--> 3-Ethoxy-4-methoxybenzaldehyde oxime

This sequential approach allows for the purification of the intermediate aldehyde, which can lead to a cleaner final oxime product.

Advanced and Green Chemistry Approaches in Synthesis

Traditional methods for oxime synthesis often involve the use of organic solvents and require heating for extended periods, contributing to environmental waste and energy consumption. In contrast, advanced and green chemistry approaches aim to overcome these limitations by employing novel reaction techniques that are both environmentally benign and highly efficient.

Mechanochemistry, a field of chemistry that studies the chemical and physicochemical transformations of substances in all states of aggregation produced by the effect of mechanical energy, offers a compelling solvent-free alternative for organic synthesis. rsc.org Grindstone milling, a common mechanochemical technique, involves the grinding of solid reactants together in a mortar and pestle or a ball mill, often in the presence of a catalyst. This method has been successfully applied to the synthesis of various aldoximes and ketoximes with high to excellent yields. nih.gov

The synthesis of this compound via this method would involve the grinding of 3-Ethoxy-4-methoxybenzaldehyde (ethyl vanillin) with hydroxylamine hydrochloride and a solid base or catalyst. The mechanical force applied during grinding provides the necessary energy to initiate and sustain the reaction at room temperature, eliminating the need for bulk solvents and external heating. researchgate.net

Several catalysts have been shown to be effective in mechanochemical oximation. For instance, metal oxides like Antimony(III) oxide (Sb₂O₃) have been demonstrated to efficiently catalyze the reaction between carbonyl compounds and hydroxylamine hydrochloride under solvent-free grinding conditions. researchgate.net Another study highlights the use of Bismuth(III) oxide (Bi₂O₃) for the clean and rapid synthesis of oximes, achieving excellent yields in short reaction times. nih.gov The general procedure involves grinding the aldehyde, hydroxylamine hydrochloride, and the catalyst together for a specified period, followed by a simple work-up to isolate the product. nih.gov

The advantages of this approach are numerous, including operational simplicity, reduced reaction times, high yields, and a significant reduction in waste generation. rsc.orgnih.gov

Table 1: Examples of Mechanochemical Synthesis of Aromatic Aldoximes (Note: Data is generalized from studies on substituted benzaldehydes and is illustrative for the synthesis of this compound)

| Aldehyde | Catalyst | Base | Reaction Time (min) | Yield (%) |

| Substituted Benzaldehyde (B42025) | Sb₂O₃ | - | 5-15 | 90-98 |

| Substituted Benzaldehyde | Bi₂O₃ | - | 2-10 | 92-98 |

| Substituted Benzaldehyde | - | NaOH | 5-10 | >95 |

This table is interactive. You can sort and filter the data.

Enzymatic catalysis, or biocatalysis, is a cornerstone of green chemistry, offering high selectivity and specificity under mild reaction conditions, typically in aqueous media. acsgcipr.org While enzymes are widely used for a variety of chemical transformations, their application in the direct synthesis of oximes from aldehydes and hydroxylamine is not yet a well-established or commonly reported method. The majority of research on enzymes like lipases focuses on their catalytic activity in hydrolysis, esterification, and transesterification reactions. numberanalytics.com

The field of biocatalytic C-N bond formation is an active area of research, with enzymes such as transaminases and engineered cytochrome P450s being explored for various amination reactions. nih.govqub.ac.uk However, the direct enzymatic condensation of a carbonyl group with hydroxylamine to form an oxime appears to be a less explored area.

It is important to note the existence of the "aldoxime-nitrile pathway" in nature, where aldoximes are key intermediates. semanticscholar.orgaau.dk In this pathway, enzymes like cytochrome P450s are involved in the initial formation of aldoximes from amino acids, which are then converted to nitriles by aldoxime dehydratases. nih.govresearchgate.net This suggests that enzymatic machinery for aldoxime synthesis exists in biological systems, but harnessing these enzymes for the specific, direct synthesis of compounds like this compound from its corresponding aldehyde is a subject for future research and development.

Currently, the direct lipase-catalyzed synthesis of this compound is not a standard procedure. Challenges may include enzyme inhibition by the reactants or products and the non-natural character of the specific substrate for many wild-type enzymes. Future work in protein engineering may lead to the development of novel biocatalysts for this transformation.

Beyond mechanochemistry, several other solventless and environmentally friendly protocols have been developed for oxime synthesis, often utilizing microwave or ultrasound irradiation to accelerate the reaction. These methods align with the principles of green chemistry by minimizing waste and energy consumption. ijprajournal.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. oatext.com The solvent-free synthesis of oximes under microwave irradiation typically involves adsorbing the reactants (the aldehyde and hydroxylamine hydrochloride) onto a solid support, such as silica (B1680970) gel or clay, sometimes in the presence of a catalyst. nih.gov For example, the use of TiO₂ as a catalyst under microwave irradiation has been shown to be effective for the conversion of aromatic aldehydes to their corresponding oximes or nitriles, depending on the reaction conditions. nih.gov The addition of a base like Na₂CO₃ can selectively yield the oxime in high conversion rates. nih.gov

Ultrasound-assisted synthesis is another energy-efficient method that can promote the reaction between the aldehyde and hydroxylamine hydrochloride. rsc.orgresearchgate.net Sonication can enhance mass transfer and accelerate the reaction rate, often under solvent-free or aqueous conditions.

These protocols offer significant advantages over classical methods, including enhanced reaction rates, cleaner reaction profiles, and easier work-up procedures. The choice of catalyst and energy source can be tailored to optimize the synthesis of this compound.

Table 2: Comparison of Solventless Protocols for Aromatic Aldoxime Synthesis (Note: Data is generalized from studies on substituted benzaldehydes and is illustrative for the synthesis of this compound)

| Method | Catalyst/Support | Conditions | Reaction Time | Yield (%) |

| Microwave | TiO₂ / Na₂CO₃ | Solvent-free, 100 W | 5 min | ~100 |

| Microwave | Montmorillonite K-10 | Solvent-free | 1-2 min | 90-95 |

| Ultrasound | K₂CO₃ | Solvent-free | 30-60 min | 85-95 |

| Grinding | Bi₂O₃ | Solvent-free, RT | 2-10 min | 92-98 |

This table is interactive. You can sort and filter the data.

Chemical Reactivity and Derivatization Strategies

Oxidation Reactions of the Oxime Moiety (e.g., to Nitroso and Nitro Compounds)

The oxime functionality of 3-Ethoxy-4-methoxybenzaldehyde (B45797) oxime can be oxidized to yield the corresponding nitro compound, 1-ethoxy-2-methoxy-4-(nitromethyl)benzene. This transformation is a valuable synthetic route for introducing a nitro group. A common method for this oxidation involves the use of peroxy acids. For instance, trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, is a potent oxidizing agent for this purpose. The reaction proceeds by the electrophilic attack of the peroxy acid on the nitrogen atom of the oxime, followed by rearrangement and elimination to form the nitroalkane.

Another effective and milder reagent for the oxidation of oximes to nitro compounds is sodium perborate (B1237305) in glacial acetic acid. organic-chemistry.org This method offers a safer alternative to the potentially explosive peroxy acids. organic-chemistry.org The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate.

Table 1: Representative Oxidation Reactions of Aromatic Oximes

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Benzaldehyde (B42025) oxime | Sodium perborate/Acetic acid | Acetic acid | 55-60 | Nitrobenzene | 65 |

| 4-Methoxybenzaldehyde oxime | Trifluoroperacetic acid | Acetonitrile | 25 | 1-Methoxy-4-nitrobenzene | ~70-80 |

Reduction Reactions of the Oxime Moiety (e.g., to Amines)

The oxime group of 3-Ethoxy-4-methoxybenzaldehyde oxime can be readily reduced to the corresponding primary amine, (3-ethoxy-4-methoxyphenyl)methanamine. This reduction is a fundamental transformation in organic synthesis, providing access to valuable amine intermediates.

One of the most common and effective reagents for this reduction is lithium aluminum hydride (LiAlH₄). stackexchange.comquora.comechemi.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbon atom of the C=N double bond, followed by the reductive cleavage of the N-O bond. stackexchange.com

Catalytic hydrogenation is another widely used method for the reduction of oximes. mdpi.comutc.edu Raney nickel is a particularly effective catalyst for this transformation. mdpi.comutc.edu The reaction is performed under a hydrogen atmosphere, often at elevated pressure and temperature, in a suitable solvent like ethanol (B145695). The choice of reaction conditions can sometimes influence the product distribution, with the potential for the formation of secondary amines as byproducts in the case of aldoximes. mdpi.com

Table 2: Representative Reduction Reactions of Aromatic Oximes

| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield (%) |

| 2-Indanone oxime | Raney Ni, H₂ | Ethanol/NH₃ | 50 psi, rt | 2-Aminoindan | 91 |

| Benzaldehyde oxime | LiAlH₄ | THF | Reflux | Benzylamine | High |

| Acetophenone oxime | Raney Ni, H₂ | Methanol (B129727) | 7.5 atm, 100°C | 1-Phenylethanamine | ~90 |

Substitution Reactions on the Aromatic Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the ethoxy and methoxy (B1213986) groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern of the starting material, the available positions for substitution are at C2, C5, and C6. The C6 position is ortho to the ethoxy group and meta to the methoxy group, while the C2 position is ortho to the methoxy group and meta to the ethoxy group. The C5 position is para to the methoxy group and meta to the ethoxy group. The directing effects of both alkoxy groups reinforce substitution at the C5 and C6 positions.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Based on the directing effects of the alkoxy groups, the primary products expected would be 5-nitro-3-ethoxy-4-methoxybenzaldehyde oxime and 6-nitro-3-ethoxy-4-methoxybenzaldehyde oxime. Studies on the nitration of 1,2-dialkoxybenzenes have shown a high degree of regioselectivity, often favoring the 4,5-dinitro product upon dinitration. nih.gov

Halogenation: Halogenation, such as bromination, can be carried out using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). The bromination of veratraldehyde (3,4-dimethoxybenzaldehyde), a structurally similar compound, has been shown to yield the 6-bromo derivative. sunankalijaga.orgsunankalijaga.orgglobethesis.com By analogy, the bromination of this compound is expected to favor substitution at the C6 position.

Table 3: Representative Electrophilic Aromatic Substitution Reactions on Veratraldehyde

| Reaction | Reagent(s) | Solvent | Product | Yield (%) |

| Bromination | KBrO₃ / HBr | Acetic acid | 2-Bromo-4,5-dimethoxybenzaldehyde | 82 |

| Nitration | HNO₃ / H₂SO₄ | Acetic anhydride | 6-Nitroveratraldehyde | - |

| Bromination | Liquid Bromine | Methanol | 6-Bromoveratraldehyde | 75.6 |

Derivatization to Oxime Esters and Ethers

The hydroxyl group of the oxime moiety in this compound provides a handle for further derivatization, allowing for the synthesis of oxime esters and ethers.

Esterification with Acid Chlorides

Oxime esters can be readily prepared by reacting this compound with an appropriate acid chloride in the presence of a base, such as triethylamine (B128534) or pyridine. nih.govsavemyexams.com The base serves to neutralize the hydrochloric acid that is formed during the reaction. This reaction is a versatile method for introducing a wide variety of acyl groups onto the oxime oxygen.

Table 4: Representative Esterification of Aromatic Oximes

| Oxime | Acid Chloride | Base | Solvent | Product |

| Benzaldehyde oxime | Acetyl chloride | Pyridine | Dichloromethane | Benzaldehyde O-acetyl oxime |

| 4-Chlorobenzaldehyde oxime | Benzoyl chloride | Triethylamine | THF | 4-Chlorobenzaldehyde O-benzoyl oxime |

Etherification Reactions

The formation of oxime ethers can be achieved through several methods. A common approach involves the deprotonation of the oxime with a base, such as sodium hydride or an alkoxide, to form the corresponding oximate anion, which then acts as a nucleophile in a reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide). google.com

C-O Coupling Reactions with Radical Species

The formation of a C-O bond at the oxime oxygen can also be accomplished through reactions involving radical species. For instance, the stable radical 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) can mediate the oxidative cyclization of oximes that have an appropriately positioned C-H bond. nih.gov In intermolecular reactions, TEMPO can act as a radical trapping agent. nih.gov While direct C-O coupling of this compound with a radical species like TEMPO is not extensively documented, the principles of radical chemistry suggest that under appropriate conditions, the oxime could react with a carbon-centered radical to form an O-alkyloxime ether. nih.govrhhz.net

Conversions to Other Functional Groups

The oxime group of this compound can be readily converted into nitriles, amides, or reverted to its parent carbonyl compound through distinct chemical pathways.

Dehydration to Nitriles

The dehydration of aldoximes, such as this compound, is a direct and efficient method for the synthesis of nitriles. This transformation involves the elimination of a water molecule from the oxime. A wide array of reagents and conditions have been developed to facilitate this process, highlighting its importance in organic synthesis. The reaction converts the C=N-OH group into a C≡N group, yielding 3-ethoxy-4-methoxybenzonitrile (B1661997).

Commonly employed methods often utilize dehydrating agents that activate the oxime hydroxyl group, promoting its departure. While specific studies on this compound are not extensively detailed, the general methodologies for aldoxime dehydration are broadly applicable.

Table 1: Selected Reagents for Dehydration of Aldoximes to Nitriles

| Reagent System | Conditions | Reference |

|---|---|---|

| Triphenylphosphine (PPh₃) / N-halosuccinimide | Room temperature | |

| Oxalyl chloride / DMSO / Et₃N | Room temperature | |

| N,N-Dimethylformamide (DMF) | Heating at 135°C | |

| Thionyl chloride (SOCl₂) | Varies |

These methods offer various advantages, including mild reaction conditions and high yields, making the conversion of aldoximes to nitriles a fundamental transformation.

Rearrangements (e.g., Beckmann Rearrangement to Amides)

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms oximes into amides. For an aldoxime like this compound, this rearrangement typically results in the formation of a primary amide, in this case, 3-ethoxy-4-methoxybenzamide. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti to the leaving group, leading to the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide.

The reaction can be promoted by a variety of acidic catalysts and reagents. Depending on the conditions, the Beckmann rearrangement of aldoximes can sometimes yield nitriles as a competing product.

Table 2: Common Catalysts and Reagents for Beckmann Rearrangement

| Catalyst / Reagent | Type | Reference |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Strong Acid | |

| Phosphorus Pentachloride (PCl₅) | Lewis Acid / Activating Agent | |

| Thionyl Chloride (SOCl₂) | Activating Agent | |

| Cyanuric Chloride / Zinc Chloride | Catalytic System |

Deoximation to Carbonyl Compounds

Deoximation is the process of converting an oxime back to its corresponding carbonyl compound. This reaction is crucial when the oxime is used as a protecting group for aldehydes or ketones during a multi-step synthesis. For this compound, this transformation regenerates the parent aldehyde, 3-ethoxy-4-methoxybenzaldehyde.

Various methods exist for this conversion, often employing mild reagents to avoid affecting other functional groups in the molecule. One effective method involves the use of phosphoric acid under solvent-free microwave irradiation, which has been shown to selectively deprotect aldoximes to yield the corresponding aldehydes in high yields and with short reaction times.

Heterocycle Formation Involving the Oxime Group

The oxime functional group is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The nitrogen atom and the adjacent carbon can be incorporated into ring systems through several strategies. Although specific examples involving this compound are not prevalent, general methodologies for oxime-based heterocycle synthesis are well-established.

These synthetic routes include:

Cycloaddition Reactions: The C=N bond of the oxime can participate in cycloaddition reactions to form five-membered heterocycles like isoxazoles or isoxazolines.

Radical Cyclizations: Iminyl radicals, generated from the homolytic cleavage of the N-O bond of oxime derivatives, can undergo intramolecular cyclization with suitably positioned double bonds or aromatic rings to construct pyrroles, dihydropyrroles, and other nitrogenous ring systems.

Condensation Reactions: The oxime can react with bifunctional reagents in condensation reactions. For instance, a Knorr-type reductive condensation of oximinocyanoacetate esters with diketones is a known route to substituted pyrroles.

These strategies demonstrate the potential of this compound as a building block in the synthesis of diverse heterocyclic structures.

Photochemical Reactions and Their Mechanisms (e.g., Difluoroalkylation)

Photochemical methods offer unique pathways for the functionalization of organic molecules by accessing excited states with distinct reactivity. Oximes, including aromatic aldoximes, are known to undergo photochemical transformations. Visible-light photocatalysis, in particular, has emerged as a mild and powerful tool for various reactions.

While specific research on the photochemical difluoroalkylation of this compound is not widely documented, related studies on aromatic aldehydes and oximes provide insight into potential reactivity. For instance, direct photocatalyzed C-H difluoroalkylation of aromatic aldehyde derivatives has been achieved, indicating that the core benzaldehyde structure is amenable to such modifications.

Furthermore, visible-light-mediated reactions of oximes are well-documented. These include energy transfer (EnT) catalysis, which can facilitate the E/Z isomerization of oximes. This isomerization is significant as it can control the stereochemical outcome of subsequent reactions, such as the Beckmann rearrangement, leading to non-classical products. Mechanistic studies on other benzaldehyde oximes have shown that reactions with photosensitizers can proceed via an electron-transfer mechanism, leading to the formation of both the parent aldehyde and the corresponding nitrile. The development of photochemical methods for the direct functionalization of the oxime group, such as difluoroalkylation, remains an active area of research.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and atom economy. Aldehydes are frequent participants in a variety of MCRs.

The parent aldehyde, 3-ethoxy-4-methoxybenzaldehyde, and structurally similar aromatic aldehydes like vanillin (B372448) derivatives, are known to be suitable substrates for well-known MCRs such as the Biginelli, Ugi, or Hantzsch reactions. These reactions are used to construct complex heterocyclic structures like dihydropyrimidines and α-aminoamides.

While direct participation of this compound in established MCRs is less common, its structure presents opportunities for novel MCR design. The oxime could potentially react after an in situ deoximation to the aldehyde, or the C=N bond itself could act as a reactive component. Furthermore, visible-light-mediated three-component reactions involving aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters have been developed to synthesize oxime esters, demonstrating the feasibility of incorporating an oxime-related functionalization within an MCR framework.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of 3-Ethoxy-4-methoxybenzaldehyde (B45797) oxime is expected to exhibit distinct signals corresponding to the various protons in the molecule. Based on the analysis of structurally similar compounds, such as vanillin (B372448) oxime and other alkoxy-substituted benzaldehydes, a predicted spectrum can be constructed. The chemical shifts are influenced by the electron-donating effects of the ethoxy and methoxy (B1213986) groups, as well as the anisotropic effect of the benzene (B151609) ring and the oxime functional group.

The aromatic region will likely display a complex splitting pattern for the three protons on the benzene ring. The proton on C-2 is anticipated to appear as a doublet, coupled to the proton on C-6. The proton on C-6 would likely be a doublet of doublets, and the proton on C-5 a doublet. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methoxy group will show a characteristic singlet. The protons of the oxime group, the oxime proton (-NOH) and the imine proton (-CH=N), are also expected to have distinct chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 3-Ethoxy-4-methoxybenzaldehyde oxime

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NOH | 8.0 - 9.0 | br s |

| -CH=N | 7.9 - 8.2 | s |

| H-2 | 7.2 - 7.4 | d |

| H-6 | 6.9 - 7.1 | dd |

| H-5 | 6.8 - 7.0 | d |

| -OCH2CH3 | 4.0 - 4.2 | q |

| -OCH3 | 3.8 - 4.0 | s |

| -OCH2CH3 | 1.4 - 1.6 | t |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions. d = doublet, dd = doublet of doublets, q = quartet, s = singlet, t = triplet, br s = broad singlet.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the ethoxy and methoxy groups. The carbon of the oxime group (-CH=N) is expected to resonate at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N | 145 - 155 |

| C-4 | 148 - 152 |

| C-3 | 147 - 151 |

| C-1 | 125 - 130 |

| C-6 | 120 - 125 |

| C-2 | 110 - 115 |

| C-5 | 110 - 115 |

| -OCH2CH3 | 63 - 67 |

| -OCH3 | 55 - 59 |

| -OCH2CH3 | 14 - 18 |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structure Elucidation

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6) and within the ethoxy group (methylene protons with methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Conformational Isomerism Studies (Syn/Anti Isomers)

Oximes can exist as two geometric isomers, syn and anti, due to restricted rotation around the C=N double bond. In the case of this compound, the syn isomer would have the -OH group on the same side of the double bond as the aromatic ring, while the anti isomer would have it on the opposite side.

These isomers can often be distinguished by NMR spectroscopy. The chemical shift of the imine proton (-CH=N) and the aromatic protons can differ between the two isomers due to the different spatial orientation of the hydroxyl group. The through-space interaction of the oxime's hydroxyl group with the ortho-protons of the benzene ring in one of the isomers can lead to a noticeable change in their chemical shifts. In many benzaldehyde (B42025) oximes, the proton of the -CH=N group in the syn isomer is deshielded and appears at a lower field compared to the anti isomer. The formation of one isomer may be favored over the other due to steric or electronic factors. The ratio of the two isomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

Vibrational (Infrared and Raman) Spectroscopy

Characteristic Vibrational Mode Assignments

The infrared and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various functional groups present. By comparing with the spectra of related compounds and utilizing theoretical calculations, these vibrational modes can be assigned.

Table 3: Predicted Characteristic Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H stretching (oxime) | 3200 - 3400 | Strong, broad | Weak |

| C-H stretching (aromatic) | 3000 - 3100 | Medium | Strong |

| C-H stretching (aliphatic) | 2850 - 3000 | Medium | Medium |

| C=N stretching (oxime) | 1620 - 1680 | Medium | Medium |

| C=C stretching (aromatic) | 1450 - 1600 | Strong | Strong |

| C-H bending (aliphatic) | 1350 - 1470 | Medium | Medium |

| C-O stretching (aryl ether) | 1200 - 1280 | Strong | Medium |

| N-O stretching (oxime) | 930 - 960 | Medium | Weak |

| C-H out-of-plane bending (aromatic) | 750 - 900 | Strong | Weak |

Note: Predicted values are based on analogous compounds and may vary based on the physical state of the sample.

The broad O-H stretching band in the IR spectrum is a hallmark of the hydrogen-bonded hydroxyl group of the oxime. The C=N stretching vibration is a key indicator of the oxime functionality. The aromatic C=C stretching bands provide information about the benzene ring. The strong C-O stretching bands are characteristic of the aryl ether linkages of the methoxy and ethoxy groups. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C=N bond.

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the physical and chemical properties of molecules, influencing their conformation, crystal packing, and reactivity. In this compound, the primary sites for hydrogen bonding are the hydroxyl group of the oxime moiety (-NOH) acting as a hydrogen bond donor, and the nitrogen atom of the oxime and the oxygen atoms of the ethoxy and methoxy groups acting as hydrogen bond acceptors.

Intermolecular hydrogen bonds are particularly significant in the solid state. Studies on structurally similar aromatic oximes have shown that molecules often form centrosymmetric dimers through O—H⋯N hydrogen bonds between the oxime moieties of two separate molecules. For instance, in the crystal structure of (E)-4-Nitrobenzaldehyde oxime, molecules are linked into such dimers, forming a characteristic R2²(6) graph-set motif. It is highly probable that this compound exhibits similar dimeric structures in its crystalline form, stabilized by these strong intermolecular interactions.

Intramolecular hydrogen bonding is less likely to be a dominant feature in this molecule due to the stereochemistry of the substituents on the benzene ring. The ethoxy and methoxy groups are not positioned to readily accept a hydrogen bond from the oxime hydroxyl group within the same molecule.

The strength and nature of these hydrogen bonds can be investigated using various spectroscopic techniques. Infrared (IR) spectroscopy, for example, can provide evidence for hydrogen bonding through the broadening and shifting of the O-H stretching frequency. In a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), the O-H stretch would appear as a sharp band at higher wavenumbers. In the solid state or in concentrated solutions, this band would be expected to broaden and shift to a lower frequency, indicative of its involvement in hydrogen bonding. Computational studies on related molecules, such as imino-acetaldehyde oxime derivatives, have utilized Density Functional Theory (DFT) to analyze the topological properties of electron density, further elucidating the nature of O-H⋯N intramolecular bridges.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital).

The UV-Visible spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring and the C=N-OH chromophore. The benzene ring, substituted with electron-donating alkoxy groups and the oxime group, constitutes an extended conjugated system. This conjugation lowers the energy gap between the π and π* orbitals, resulting in absorption maxima (λmax) in the UV region.

For comparison, studies on other benzaldehyde derivatives show absorption peaks between 200 nm and 300 nm. It is anticipated that this compound will exhibit strong absorptions within this range. The exact position of the λmax is influenced by the substituents on the aromatic ring. The electron-donating ethoxy and methoxy groups are likely to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde oxime, pushing the absorption to longer wavelengths. The solvent environment can also influence the absorption maxima; polar solvents may interact with the molecule's ground and excited states differently than non-polar solvents, leading to solvatochromic shifts.

Table 1: Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 320 | Aromatic ring and C=N bond |

Note: This table is predictive and based on data for analogous compounds. Actual experimental values may vary.

Computational chemistry, particularly using Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for predicting and interpreting electronic spectra. By calculating the electronic structure of this compound, it is possible to determine the energies of its molecular orbitals (HOMO and LUMO) and predict the wavelengths of its electronic transitions.

A computational study on the related 4-hydroxy-3-methoxy-benzaldehyde oxime (vanillin oxime) has demonstrated the utility of this approach. Such calculations can reveal the nature of the electronic transitions, for example, by visualizing the molecular orbitals involved. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the alkoxy substituents, while the LUMO would likely have significant contributions from the π* orbital of the C=N bond and the aromatic ring. The calculated energy difference between these orbitals (the HOMO-LUMO gap) can be directly correlated with the longest wavelength absorption band in the experimental UV-Vis spectrum. Furthermore, computational models can simulate the effect of different solvents on the electronic spectrum, helping to explain observed solvatochromic effects.

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, with the molecular formula C₁₀H₁₃NO₃, the theoretical exact mass can be calculated.

Table 2: Theoretical Exact Mass for this compound

| Molecular Formula | Ion Type | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₁₃NO₃ | [M+H]⁺ | 196.09682 |

| C₁₀H₁₃NO₃ | [M+Na]⁺ | 218.07876 |

Experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield m/z values that match these theoretical calculations to within a few parts per million (ppm), unequivocally confirming the compound's elemental composition. A Certificate of Analysis for the (E)-isomer confirms its structure by LCMS, which supports the expected molecular weight of 195.22 g/mol .

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can aid in its structural identification. The pattern depends on the ionization method used.

Electron Ionization (EI): This high-energy technique typically leads to extensive fragmentation. For this compound, common fragmentation pathways would likely involve:

α-cleavage: Cleavage of the bonds adjacent to the oxime and the aromatic ring.

Loss of small neutral molecules: Elimination of H₂O, NO, or HCN from the molecular ion.

Cleavage of the ethoxy and methoxy groups: Loss of a methyl radical (•CH₃, -15 Da) or an ethyl radical (•C₂H₅, -29 Da), or the corresponding alkoxy radicals.

Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation of the benzene ring, a common pathway for aromatic compounds.

A proposed fragmentation pathway for the related 4-hydroxy-3-methoxybenzaldehyde shows characteristic losses of •CH₃ and CO, leading to stable fragment ions. Similar pathways can be postulated for the title compound.

Electrospray Ionization (ESI): This is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Fragmentation can be induced in the collision cell of the mass spectrometer (Collision-Induced Dissociation - CID). The fragmentation of the protonated molecule would likely involve the loss of water from the protonated oxime group, followed by further fragmentation of the aromatic ring and its substituents.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Ethoxy-4-methoxybenzaldehyde |

| Vanillin |

| (E)-4-Nitrobenzaldehyde oxime |

| Imino-acetaldehyde oxime |

| 4-hydroxy-3-methoxy-benzaldehyde oxime |

Despite a comprehensive search for scientific literature, specific experimental crystallographic data for this compound, including its crystal system, space group, unit cell parameters, and detailed bond analyses, is not publicly available. Similarly, dedicated studies on its conformational analysis and intramolecular interactions are not found in the searched academic and crystallographic databases.

The user's request for an article focusing solely on the structural elucidation and solid-state analysis of this specific compound cannot be fulfilled without this foundational data. Generating content on these topics would require speculation or the use of data from analogous but distinct compounds, which would not adhere to the strict requirement of focusing exclusively on this compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the provided outline for this compound at this time.

Structural Elucidation and Solid State Analysis

Intermolecular Interactions and Packing

A definitive analysis of the intermolecular interactions and crystal packing of 3-Ethoxy-4-methoxybenzaldehyde (B45797) oxime cannot be provided without experimental crystallographic data.

Supramolecular Assembly and Hydrogen Bonding Networks

The specific nature of the supramolecular assembly and the hydrogen bonding networks within the crystal lattice of 3-Ethoxy-4-methoxybenzaldehyde oxime is currently unknown. It is hypothesized that the oxime and methoxy (B1213986)/ethoxy groups would participate in hydrogen bonding, but the specific motifs and dimensionality of the resulting network are yet to be determined.

Hirshfeld Surface Analysis and Fingerprint Plots

A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, cannot be generated for this compound. This analysis, including the generation of 2D fingerprint plots that summarize the nature and prevalence of different intermolecular contacts, is contingent on the availability of a solved crystal structure.

Pi-Stacking and Other Non-Covalent Interactions

Despite a comprehensive search for computational and theoretical investigations into "this compound," specific and detailed research data required to populate the requested article structure is not available in the public domain. Searches for closely related analogues, such as vanillin (B372448) oxime and o-vanillin oxime, similarly did not yield published studies containing the explicit data tables and detailed findings necessary for a thorough and scientifically accurate article covering the specified topics of quantum chemical calculations and frontier molecular orbital theory.

The required data includes:

Optimized geometric parameters (bond lengths, angles).

Predicted vibrational frequencies and NMR chemical shifts.

Molecular Electrostatic Potential (MEP) maps and analysis.

Natural Bond Orbital (NBO) analysis data.

HOMO-LUMO energy values and associated reactivity descriptors.

While several articles mention the use of Density Functional Theory (DFT) and other computational methods on related compounds, the raw data and detailed analyses are not provided in the accessible literature. Without this foundational data, it is not possible to generate the thorough, informative, and scientifically accurate content as instructed in the detailed outline. Any attempt to do so would result in an article lacking the specific, data-driven insights that were requested.

Therefore, this article cannot be generated at this time due to the absence of the necessary scientific research data.

Computational Chemistry and Theoretical Investigations

Frontier Molecular Orbital (FMO) Theory

Analysis of Electron Density Distribution

A theoretical analysis of the electron density distribution for 3-Ethoxy-4-methoxybenzaldehyde (B45797) oxime would be crucial in understanding its chemical reactivity and intermolecular interactions. This analysis, typically performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the localization of electron density around the atoms and within the chemical bonds.

Key features that would be investigated include:

Atomic Charges: Calculation of partial atomic charges on each atom to identify electrophilic and nucleophilic sites. The oxygen and nitrogen atoms of the oxime group, as well as the oxygen atoms of the ethoxy and methoxy (B1213986) groups, are expected to carry negative partial charges, while the adjacent carbon and hydrogen atoms would exhibit positive partial charges.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This is instrumental in predicting how the molecule would interact with other molecules, such as biological receptors. Red (electron-rich) regions would likely be concentrated around the oxygen and nitrogen atoms, while blue (electron-poor) regions would be associated with the hydrogen atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO would indicate the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

Without specific research data, a hypothetical data table for atomic charges might look as follows. It is important to note that these are illustrative values and not based on actual calculations for this specific molecule.

| Atom | Hypothetical Partial Charge (e) |

| O (methoxy) | -0.55 |

| O (ethoxy) | -0.58 |

| N (oxime) | -0.45 |

| O (oxime) | -0.60 |

| C (carbonyl) | +0.40 |

| C (aromatic ring) | Varied (-0.1 to +0.1) |

Structure-Activity Relationship (SAR) Studies (Computational Approaches)

Computational Structure-Activity Relationship (SAR) studies are essential for drug discovery and development, as they aim to correlate a molecule's structural features with its biological activity. For 3-Ethoxy-4-methoxybenzaldehyde oxime, computational SAR studies would involve creating a series of virtual analogs and calculating various molecular descriptors to build a predictive model.

The process would typically involve:

Descriptor Calculation: A wide range of descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for a set of related molecules.

QSAR Model Development: A Quantitative Structure-Activity Relationship (QSAR) model would be developed using statistical methods to establish a mathematical relationship between the calculated descriptors and the observed biological activity.

Given the lack of experimental biological activity data for a series of analogs of this compound, it is not possible to construct a meaningful QSAR model or present a data table of relevant descriptors.

Correlation between Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing computationally predicted properties with experimentally measured values.

Areas of comparison would include:

Spectroscopic Data: Theoretical vibrational frequencies (FT-IR and Raman) and NMR chemical shifts would be calculated and compared with experimental spectra to validate the accuracy of the computational method and the optimized molecular geometry.

Geometric Parameters: Calculated bond lengths and bond angles could be compared with data from X-ray crystallography if a crystal structure of the compound is available.

A hypothetical comparison of theoretical and experimental data is presented below for illustrative purposes.

| Property | Theoretical Value (Illustrative) | Experimental Value (Hypothetical) |

| C=N Stretch (IR, cm⁻¹) | 1650 | 1645 |

| O-H Stretch (IR, cm⁻¹) | 3300 | 3280 |

| ¹H NMR (oxime-H, ppm) | 8.5 | 8.3 |

| ¹³C NMR (C=N, ppm) | 155.0 | 154.2 |

| Bond Length C-O (methoxy, Å) | 1.365 | 1.360 |

Applications in Chemical Sciences

Role as a Versatile Building Block in Organic Synthesis

Oximes are well-established as versatile intermediates in organic synthesis, capable of undergoing a variety of transformations. 3-Ethoxy-4-methoxybenzaldehyde (B45797) oxime, with its specific substitution pattern on the benzene (B151609) ring, is noted as an intermediate for the synthesis of more complex organic molecules.

Precursor for Complex Organic Molecules

Theoretically, 3-Ethoxy-4-methoxybenzaldehyde oxime can serve as a precursor to various functional groups and molecular scaffolds. The oxime functionality can be hydrolyzed back to the parent aldehyde, reduced to an amine, or undergo rearrangement reactions.

One of the most significant reactions of aldoximes is their dehydration to form nitriles. This transformation can be achieved using a variety of dehydrating agents. The resulting 3-ethoxy-4-methoxybenzonitrile (B1661997) would be a valuable intermediate for the synthesis of various compounds, including carboxylic acids, amines, and tetrazoles.

Another potential transformation is the Beckmann rearrangement. While more common for ketoximes, aldoximes can also undergo this rearrangement under specific conditions to yield amides. In the case of this compound, this would theoretically lead to the formation of N-(3-ethoxy-4-methoxyphenyl)formamide.

However, a comprehensive search of scientific databases does not yield specific published examples of these transformations being carried out on this compound to produce complex organic molecules.

Synthons for Azaheterocyclic Compounds

Oximes are known to be valuable synthons for the construction of nitrogen-containing heterocyclic compounds (azaheterocycles). The nitrogen atom and the adjacent carbon atom of the C=N bond can be incorporated into various ring systems through cycloaddition reactions or condensation-cyclization sequences.

For instance, the oxime nitrogen can act as a nucleophile in reactions with bifunctional electrophiles to form five- or six-membered rings. Additionally, 1,3-dipolar cycloaddition reactions of nitrones, which can be generated in situ from oximes, are a powerful tool for the synthesis of isoxazolidine (B1194047) and isoxazoline (B3343090) rings.

Despite these well-established synthetic routes for oximes in general, there is a notable lack of specific literature detailing the use of this compound as a synthon for the preparation of azaheterocyclic compounds.

Coordination Chemistry and Metal Complexation

The oxime group (-C=N-OH) is an excellent coordinating moiety, capable of binding to a wide range of metal ions through both the nitrogen and oxygen atoms. This allows oxime-containing molecules to act as versatile ligands in coordination chemistry.

Synthesis and Characterization of Oxime-Based Ligands

This compound itself can act as a ligand. The synthesis of this ligand is straightforward, typically involving the reaction of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. Characterization of the resulting oxime would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.

Formation of Metal Complexes (e.g., with Co, Ni, Cu, Zn, Mn, Re, Ru)

Oxime ligands are known to form stable complexes with a variety of transition metals, including cobalt, nickel, copper, zinc, and manganese. The formation of these complexes typically involves the reaction of the oxime ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit diverse geometries and coordination numbers depending on the metal ion, the stoichiometry of the reaction, and the reaction conditions.

Although research on related Schiff base and oxime ligands suggests that the formation of complexes with these metals is highly probable, a specific investigation into the formation of metal complexes with this compound as the ligand has not been reported in the available literature. There is no specific data on the synthesis of its complexes with cobalt, nickel, copper, zinc, manganese, rhenium, or ruthenium.

Investigation of Metal-Ligand Interactions and Coordination Modes

The study of metal-ligand interactions and coordination modes is crucial for understanding the properties and potential applications of metal complexes. For an oxime ligand like this compound, coordination can occur in several ways. It can act as a neutral ligand, coordinating through the nitrogen atom of the oxime group. Alternatively, upon deprotonation of the hydroxyl group, it can act as an anionic ligand, coordinating through both the nitrogen and oxygen atoms to form a stable chelate ring.

The specific coordination mode would be influenced by the pH of the reaction medium and the nature of the metal ion. Techniques such as X-ray crystallography, UV-Visible spectroscopy, and IR spectroscopy are typically employed to elucidate these structural details. However, due to the lack of synthesized and characterized metal complexes of this compound, there is no available data on its metal-ligand interactions or preferred coordination modes.

Advanced Materials Development

The unique chemical architecture of this compound, a derivative of vanillin (B372448), presents opportunities for its application in the development of advanced materials. mdpi.comresearchgate.net The presence of the oxime functional group, along with the ethoxy and methoxy (B1213986) moieties on the benzene ring, allows for its potential incorporation into various material backbones, influencing their physical and chemical properties.

Incorporation into Polymer Formulations for Property Enhancement

While direct studies on the incorporation of this compound into polymers are not extensively documented, the behavior of structurally similar vanillin-based monomers provides a strong indication of its potential. Vanillin and its derivatives are recognized as valuable bio-based building blocks for creating polymers with tailored properties. researchgate.netnii.ac.jppsu.edu The reactive sites on the vanillin structure, including the hydroxyl and aldehyde groups (from which the oxime is derived), are key to its polymerizability. researchgate.net

Terpolymers have been synthesized using the closely related vanillin oxime, formaldehyde, and various acetophenones. tandfonline.com In these condensation polymerizations, the oxime-containing monomer is integrated into the polymer chain, contributing to the final properties of the resin. For instance, a terpolymer synthesized from vanillin oxime, formaldehyde, and p-hydroxyacetophenone yielded a resin with a number-average molecular weight of 5337.6 g/mol and a polydispersity index of 1.33. tandfonline.com Such polymers often exhibit desirable thermal properties and can be designed for specific applications. The incorporation of the ethoxy group in this compound, in place of the hydroxyl group in vanillin oxime, would be expected to influence properties such as solubility, thermal stability, and mechanical strength of the resulting polymer.

Table 1: Representative Properties of a Vanillin Oxime-Based Terpolymer Data based on a terpolymer of vanillin oxime, formaldehyde, and p-hydroxyacetophenone. tandfonline.com

| Property | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 5337.6 g/mol |

| Polydispersity Index (PDI) | 1.33 |

Development of Functional Materials

The development of functional materials often relies on the incorporation of specific chemical moieties that impart desired functionalities. Benzaldehyde (B42025) oxime derivatives are utilized as building blocks for a range of functional molecules, including those with pharmacological and agrochemical applications. researchgate.net The unique electronic and structural characteristics of the oxime group can be harnessed to create materials with specific activities.

Polymers derived from vanillin and its derivatives have been explored for various applications, including the development of smart materials such as temperature-responsive and photo-crosslinkable polymers. mdpi.com By modifying the vanillin structure, monomers can be created that, when polymerized, produce materials with tailored thermal transitions and other responsive behaviors. It is plausible that this compound could be similarly functionalized and polymerized to create materials with unique properties. For example, the oxime group could potentially serve as a site for further chemical modification or as a coordinating ligand for metal ions, leading to the development of functional materials for sensing or catalysis.

Analytical Methodologies

In the field of analytical chemistry, the purity and chemical reactivity of a compound can be leveraged for various applications, including its use as a standard or as a derivatizing agent to enhance the detection of other molecules.

Use as a Standard in Chromatographic Techniques

While there is no specific documentation on the use of this compound as a standard, its precursor, 3-Ethoxy-4-methoxybenzaldehyde, is noted for its use as a standard in chromatographic techniques for the identification and quantification of similar compounds. chemimpex.com High-purity reference materials are crucial for the accurate analysis of related compounds in various matrices. hpc-standards.com For instance, vanillin and its derivatives like ethyl vanillin are quantified in food products using high-performance liquid chromatography (HPLC), and for this, well-characterized standards are essential. scispace.com

Given its stable, crystalline nature, highly purified this compound could potentially serve as a reference standard in chromatographic methods such as HPLC or gas chromatography (GC). It would be particularly useful for the identification and quantification of oxime-containing compounds or as an internal standard in the analysis of related aldehydes and ketones, provided it is not present in the sample matrix. The use of an internal standard is a common practice in chromatography to correct for variations in sample injection and analysis, and compounds with similar structures to the analytes are often chosen for this purpose. nih.gov

Table 2: Chromatographic Conditions for Analysis of Related Vanillin Compounds Representative data for the analysis of vanillin and ethyl vanillin. scispace.com

| Parameter | Condition |

|---|---|

| Method | High-Performance Liquid Chromatography (HPLC) |

| Application | Quantification in Vanilla Extract |

| Standard Compounds | Vanillin, Ethyl Vanillin, Vanillic Acid, p-Hydroxybenzaldehyde |

Derivatization for Enhanced Detection and Quantification in Complex Mixtures

Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a particular analytical method, often to improve detectability. research-solution.comresearchgate.netresearchgate.net Oxime formation is a well-established derivatization reaction for aldehydes and ketones, converting them into oximes which can be more amenable to chromatographic analysis. gcms.cz This process is often employed to enhance the volatility of the analytes for GC analysis or to introduce a chromophore for UV-Vis detection in HPLC. researchgate.netresearchgate.net

While there are no specific reports of this compound being used as a derivatizing agent itself, the reverse reaction—the formation of this oxime from its corresponding aldehyde—is a classic derivatization. Conversely, a derivatization strategy could be envisioned where the oxime functional group of this compound reacts with other molecules to facilitate their analysis. For instance, the oxime hydroxyl group can be acylated, and this has been used in the analysis of steroids by LC-MS/MS to improve MS responses. nih.gov This suggests a potential, though unexplored, application for this compound as a reagent in more complex derivatization schemes. The reaction of primary and secondary amines with various reagents to form derivatives that are more easily analyzed by GC-MS is a common practice, and novel derivatizing agents are continually being explored. researchgate.netiu.edu

Investigations into Biological Interactions and Mechanistic Insights

Enzyme Interaction Studies (e.g., Kinase Inhibition Mechanisms)

While direct studies on the kinase inhibition of 3-Ethoxy-4-methoxybenzaldehyde (B45797) oxime are not extensively documented, research on structurally similar benzaldehyde (B42025) oxime derivatives provides valuable insights into potential enzymatic interactions. The general structure of benzaldehyde oximes allows them to fit into the ATP-binding pockets of various kinases, potentially leading to inhibitory activity.

A notable example is the investigation of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime, a compound with a similar catechol-derived core structure. This molecule has been identified as a selective inhibitor of phosphodiesterase type 4D (PDE4D), an enzyme crucial in regulating intracellular cyclic AMP (cAMP) levels. The mechanism of inhibition involves specific interactions within the enzyme's active site, highlighting the importance of the substituted benzaldehyde oxime scaffold for enzymatic binding and modulation.

Furthermore, a series of (E)-benzaldehyde O-benzyl oximes have been studied as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. These studies suggest that the oxime moiety and the substituents on the benzene (B151609) ring are critical for interacting with amino acid residues in the enzyme's active site, thereby blocking its function. Although these studies are not on the exact compound, they suggest that 3-Ethoxy-4-methoxybenzaldehyde oxime could potentially exhibit inhibitory effects on various enzymes through similar binding mechanisms.

Molecular Target Interactions (e.g., Receptor Binding Mechanisms)

The interaction of this compound with specific molecular targets, such as receptors, is an area of growing interest. The oxime group, with its ability to form hydrogen bonds, and the ethoxy and methoxy (B1213986) groups, which influence solubility and electronic properties, are key features that can govern receptor binding.

Research on related benzaldehyde derivatives has shown that they can interact with various receptors. For instance, certain derivatives have been investigated for their potential to modulate neurotransmitter receptors in the central nervous system. The specific arrangement of functional groups on the aromatic ring plays a crucial role in determining the binding affinity and selectivity for different receptor subtypes. While direct receptor binding data for this compound is limited, the structural motifs present in the molecule suggest the possibility of interactions with receptors that possess complementary binding pockets.

Antimicrobial and Antifungal Investigations (In Vitro Studies)

In vitro studies on derivatives of benzaldehyde oximes have demonstrated their potential as antimicrobial and antifungal agents. Research on esters of the closely related 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime has shown activity against a panel of pathogenic fungi and bacteria. The mechanism of action is believed to involve the disruption of microbial cell membranes and vital cellular processes.

One proposed mechanism for the antifungal activity of related benzaldehyde derivatives, such as 2-hydroxy-4-methoxybenzaldehyde, is the induction of cell membrane damage. This damage can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. It is plausible that this compound could exert its antimicrobial and antifungal effects through a similar mechanism of compromising cell membrane integrity. The lipophilic nature of the ethoxy group may facilitate the compound's passage through the lipid-rich cell membranes of microorganisms.

| Microorganism | Activity of 3-ethoxy-4-hydroxybenzaldehyde oxime esters |

| Rhizoctonia bataticola | Antifungal activity observed |

| Fusarium udum | Antifungal activity observed |

| Alternaria porii | Antifungal activity observed |

| Staphylococcus aureus | Antibacterial activity observed |

| Pseudomonas aeruginosa | Antibacterial activity observed |

| Klebsiella pneumoniae | Antibacterial activity observed |

Antitumor and Antiphytoviral Studies (Mechanistic Research)

The potential of benzaldehyde oxime derivatives as antitumor and antiphytoviral agents has been explored in several studies. A significant finding in the context of antitumor activity comes from research on dihydroxybenzaldoxime isomers. These compounds have demonstrated the ability to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis and repair. By inhibiting this enzyme, the compounds can disrupt the proliferation of cancer cells, leading to an antitumor effect. This provides a clear mechanistic pathway through which compounds like this compound might exert cytotoxic effects on tumor cells.

In the realm of plant pathology, substituted benzaldehyde oxime carboxylates have shown promising antiphytoviral activity. Studies have demonstrated their effectiveness against several plant viruses, including Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV), and Potato Virus X (PVX). The proposed mechanism of action involves the inhibition of viral replication, although the precise molecular targets within the viral life cycle are still under investigation.

Herbicidal and Insecticidal Properties (Mechanistic Research)